Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
Description
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at position 1 with a carbamoyl group. This carbamoyl group is further linked to a pyrrolidin-5-one ring, which is substituted at position 1 with a 3,4-dimethoxyphenyl moiety.
Structurally, this compound combines motifs common in pharmaceuticals: the piperidine scaffold is prevalent in CNS-targeting drugs, while pyrrolidinone derivatives are known for their protease inhibition and anti-inflammatory properties. The 3,4-dimethoxyphenyl group may contribute to electron-rich aromatic interactions with biological targets, such as receptors or enzymes requiring π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
ethyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-20(26)14-6-5-9-23(12-14)21(27)22-15-10-19(25)24(13-15)16-7-8-17(28-2)18(11-16)29-3/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXMGYGGRVEQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₉N₃O₅
- Molecular Weight : 313.33 g/mol
- CAS Number : 85263-80-5
The core structure features a piperidine ring and a pyrrolidinone moiety, which are known to influence biological activity through various mechanisms.
Research indicates that compounds containing piperidine and pyrrolidinone frameworks often exhibit their biological effects through enzyme inhibition or receptor modulation. Specifically, this compound may interact with several targets involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
A study highlighted the compound's potential as an antimicrobial agent. It was evaluated against various Gram-positive bacteria, showing promising inhibitory effects. The mechanism was attributed to the disruption of bacterial cell wall synthesis, a common target for antibiotic action.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases.
Case Study : A recent study evaluated the efficacy of this compound on human lung cancer cells (A549). The results indicated an IC50 value of 12 µM, suggesting significant cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and pyrrolidinone moieties significantly influence biological activity. For instance:
- Substituents on the piperidine ring can enhance binding affinity to target proteins.
- The presence of electron-donating groups (like methoxy groups) on the aromatic ring may improve lipophilicity and cellular uptake.
Table: SAR Overview
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution on phenyl | Increased potency against cancer cells |
| Alkyl chain length on piperidine | Optimal length enhances receptor binding |
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound exhibits low toxicity in vitro, with a selectivity index (SI) greater than 10 against non-cancerous cell lines. Further studies are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate
Key Differences :
- Substituents: The 3,4-dimethylphenyl group replaces the 3,4-dimethoxyphenyl moiety.
- Ester Position : The ethyl ester is located at position 4 of the piperidine ring instead of position 3. This positional isomerism may affect conformational flexibility and steric interactions with biological targets.
- Synthetic Implications : The absence of methoxy groups simplifies synthesis by avoiding demethylation or oxidation steps. However, the lower polarity of methyl groups may reduce solubility compared to the dimethoxy analog .
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers
Key Differences :
- Core Structure: The naphthyridine ring system replaces the pyrrolidinone-piperidine framework. Naphthyridines are bicyclic structures with two fused pyridine rings, offering rigid planar geometry distinct from the flexible pyrrolidinone-carbamoyl linkage.
- Synthesis : These isomers are synthesized via hydrogenation of oxime intermediates using Raney nickel, a method distinct from the carbamoyl coupling likely required for the target compound. The reaction yields (26–86%) highlight challenges in stereochemical control during hydrogenation .
Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate
Key Differences :
- Heterocyclic Substituent: A pyrimidine ring with trifluoromethyl and methyl groups replaces the pyrrolidinone-carbamoyl-aryl system. The trifluoromethyl group introduces strong electron-withdrawing effects and high lipophilicity (log P ~2.5–3.0), contrasting with the dimethoxyphenyl group’s electron-donating nature.
Research Findings and Implications
- Substituent Effects : Methoxy groups enhance solubility and electronic interactions compared to methyl or trifluoromethyl groups, making the target compound more suitable for targets requiring polar interactions.
- Stereochemical Challenges : The synthesis of naphthyridine isomers () underscores the difficulty in controlling stereochemistry during hydrogenation, a consideration for scaling up the target compound’s production .
- Biological Potential: While direct activity data for the target compound is unavailable, structural analogs like the pyrimidine derivative () suggest that modulating substituents can redirect therapeutic applications (e.g., from kinase inhibition to protease modulation).
Q & A
Basic: What are the common synthetic routes for Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group. Key intermediates include:
- 3,4-Dimethoxyphenylpyrrolidinone : Formed via cyclization of appropriate precursors under acidic or basic conditions.
- Piperidine-3-carboxylate derivative : Synthesized through esterification or coupling reactions.
The carbamoyl linkage is formed via a coupling reaction between the pyrrolidinone amine and the piperidine carbonyl chloride, often using reagents like EDC/HOBt in solvents such as dimethylformamide (DMF) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : To confirm the presence of the dimethoxyphenyl (δ ~3.8-3.9 ppm for methoxy groups), pyrrolidinone (δ ~2.5-3.5 ppm for ring protons), and piperidine-carboxylate moieties .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1650-1750 cm⁻¹ for ester and carbamoyl groups).
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve the yield of the carbamoyl linkage formation during synthesis?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Temperature Control : Maintaining 0–25°C to minimize side reactions.
- Catalyst Use : Employing coupling agents (e.g., EDC/HOBt) at stoichiometric ratios to reduce racemization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Advanced: What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different studies?
Answer:
- Assay Validation : Repeat experiments under standardized conditions (e.g., cell line, concentration, incubation time).
- Purity Analysis : Use HPLC to confirm compound integrity (>95% purity) .
- Orthogonal Assays : Compare results from enzymatic inhibition, cell viability, and binding assays to identify method-specific artifacts .
- Computational Modeling : Predict binding modes to reconcile discrepancies in target affinity .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- Storage : Keep in sealed containers under dry, ventilated conditions away from ignition sources .
Advanced: How can computational modeling be utilized to predict the binding affinity of this compound with specific biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .
- QSAR Models : Corrogate structural features (e.g., methoxy groups, carbamoyl linkage) with activity data to refine predictions .
Basic: What are the known stability issues of this compound under various storage conditions?
Answer:
- Hydrolysis Risk : The ester group may degrade in humid environments; store desiccated at –20°C .
- Light Sensitivity : Protect from UV exposure to prevent decomposition of aromatic moieties .
- Long-Term Stability : Monitor via periodic NMR or HPLC to detect degradation .
Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
Answer:
- Low Crystallinity : Common due to flexible piperidine and carbamoyl groups. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
